

Biotin-TAT (47-57): A Technical Guide to Intracellular Cargo Delivery

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Compound of Interest

Compound Name: Biotin-TAT (47-57)

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The ability to efficiently deliver therapeutic and diagnostic agents into living cells is a cornerstone of modern molecular medicine and biological research. Cell-penetrating peptides (CPPs), and notably the TAT peptide derived from the HIV-1 transactivator of transcription protein, have emerged as powerful tools for overcoming the cell membrane barrier. This technical guide focuses on a specific and versatile iteration of this technology: the **Biotin-TAT (47-57)** system for intracellular cargo delivery. We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this delivery vector, providing a comprehensive resource for its application in the laboratory and in therapeutic development.

Introduction to Biotin-TAT (47-57) Mediated Delivery

The TAT peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a short, basic peptide renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules.^{[1][2]} The **Biotin-TAT (47-57)** system leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) to create a versatile and modular delivery platform. In a common iteration of this system, a fusion protein of TAT (47-57) and streptavidin (TAT-SA) is utilized as a shuttle. This TAT-SA fusion protein can then bind to any biotinylated cargo, from small molecules and peptides to large proteins and nanoparticles, and facilitate their entry into the cell.^{[1][3]}

The core principle involves the cationic TAT peptide interacting with the negatively charged cell surface, triggering internalization. This guide will explore the nuances of this process, including

the uptake mechanisms, the challenge of endosomal escape, and strategies to enhance cytoplasmic and nuclear delivery.

Mechanism of Intracellular Delivery

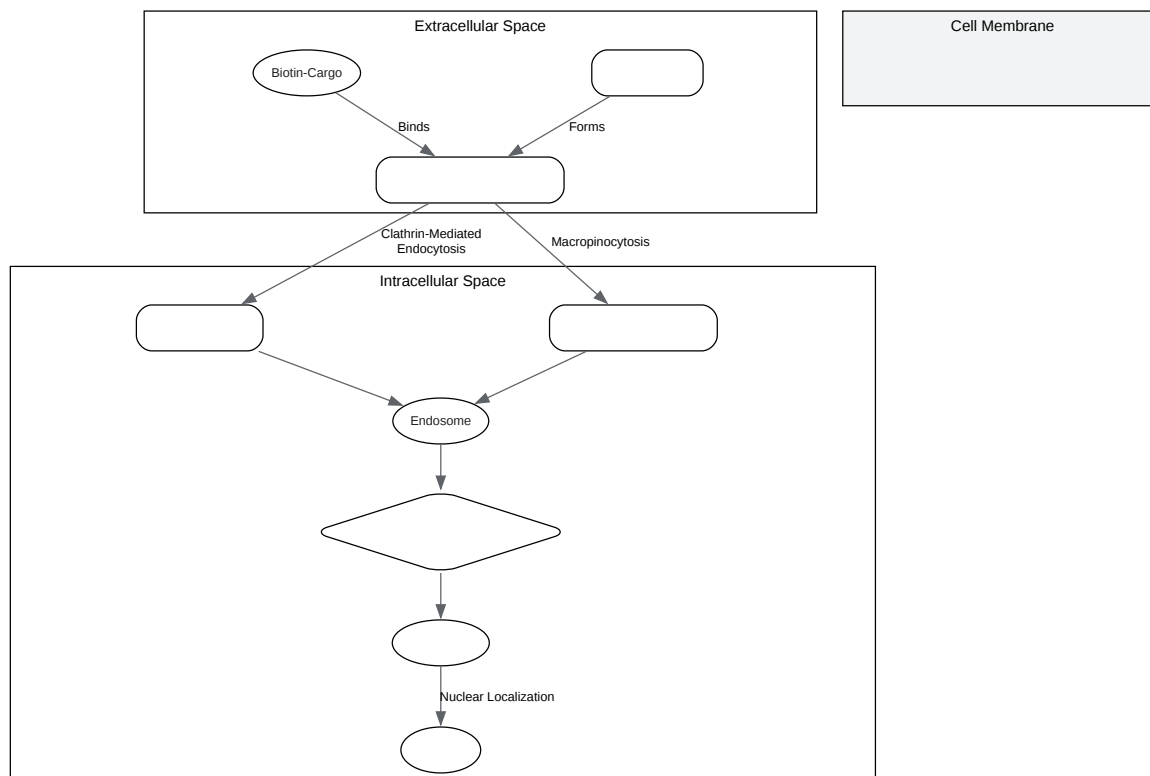
The journey of a biotinylated cargo molecule into the cell via the **Biotin-TAT (47-57)** system is a multi-step process. The primary mechanism of uptake for TAT-fusion proteins is endocytosis, a process that is both energy and temperature-dependent.[\[4\]](#)

Cellular Uptake Pathways

Studies have indicated that the internalization of TAT-streptavidin (TAT-SA) constructs is not limited to a single pathway but rather employs multiple endocytic routes. The primary pathways implicated are:

- **Clathrin-Mediated Endocytosis:** This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.
- **Lipid-Raft-Mediated Macropinocytosis:** This process involves the formation of large, fluid-filled vesicles (macropinosomes) and is often associated with the uptake of larger cargo.[\[1\]](#)
[\[5\]](#)

The involvement of multiple pathways suggests a robust and adaptable mechanism for cellular entry across different cell types.



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Biotin-TAT (47-57) mediated intracellular delivery pathway.

The Challenge of Endosomal Entrapment and Strategies for Escape

A significant hurdle in the intracellular delivery of macromolecules is their entrapment within endosomes. Following endocytosis, the cargo-vector complex is sequestered in these membrane-bound vesicles, which can lead to lysosomal degradation and prevent the cargo from reaching its intended cytoplasmic or nuclear target.

To overcome this, endosomolytic agents can be incorporated into the delivery system. A notable example is the use of a pH-responsive polymer, poly(propylacrylic acid) (PPAA).^{[1][3]} At the neutral pH of the extracellular environment, PPAA is soluble and relatively inert. However, upon internalization into the acidic environment of the endosome, PPAA undergoes a

conformational change that disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[3] The addition of biotinylated PPAA to the TAT-SA-cargo complex has been shown to significantly enhance cytoplasmic and nuclear delivery.[1][3]

Quantitative Data on Delivery and Cytotoxicity

The efficiency and safety of a delivery system are paramount. The following tables summarize key quantitative data from studies on **Biotin-TAT (47-57)** mediated delivery.

Table 1: Cellular Uptake of TAT-SA Complexed with Biotinylated Cargo

Cell Line	Cargo	Concentration of Biotinylated TAT-SA Complex	Uptake Efficiency	Reference
Jurkat T-cells	Biotinylated Calf Intestinal Alkaline Phosphatase (AP)	Not specified	~85% of cells positive for Alexa-488 fluorescence	[3]
HeLa	FITC-Streptavidin	1 μ M	Not specified	[6]
HeLa	FITC-Avidin	1 μ M	Not specified	[6]
CHO	Fluorescein-labeled TAT (47-57)	1 μ M and 5 μ M	Negligible uptake	[6]
HeLa	Fluorescein-labeled TAT (47-57)	1 μ M and 5 μ M	Negligible uptake	[6]

Table 2: Cytotoxicity of TAT-SA Constructs

Cell Line	Construct	Concentration	Incubation Time	Cell Viability (% of control)	Reference
HeLa	TAT-SA	2 μ M	4 - 72 h	Not cytotoxic	[1]
HeLa	TAT-SA-biotinylated PPAA	2 μ M TAT-SA, 4 μ M PPAA	4 - 24 h	No significant cytotoxic effect	[1]
HeLa	TAT-SA-biotinylated PPAA	2 μ M TAT-SA, 4 μ M PPAA	48 - 72 h	94.0% \pm 3.8%	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of **Biotin-TAT (47-57)** for intracellular delivery.

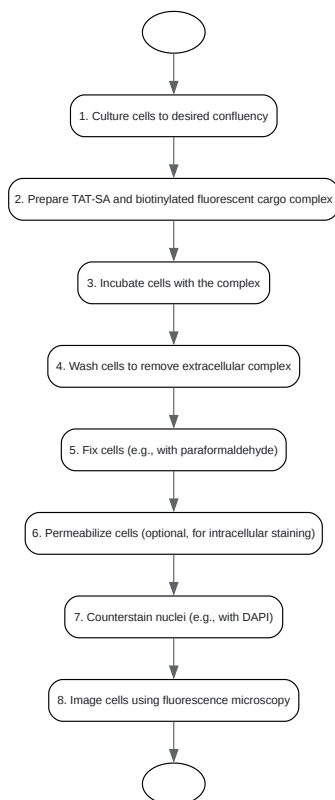
Preparation of Biotin-TAT (47-57) Peptide

The **Biotin-TAT (47-57)** peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.

- **Synthesis:** The peptide with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg is assembled on a resin.
- **Biotinylation:** Biotin is coupled to the N-terminus of the peptide using a suitable activated ester of biotin, such as N-hydroxysuccinimide (NHS) ester.
- **Cleavage and Purification:** The peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).
- **Characterization:** The final product is characterized by mass spectrometry to confirm its molecular weight.

Cellular Uptake Studies using Fluorescence Microscopy

This protocol describes how to visualize the internalization of a fluorescently labeled cargo.



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Workflow for fluorescence microscopy-based uptake analysis.

- **Cell Culture:** Plate cells (e.g., HeLa, A549, or MRC-5) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
- **Complex Formation:** Prepare the delivery complex by incubating TAT-SA with the biotinylated fluorescent cargo (e.g., FITC-streptavidin) at room temperature for 15-30 minutes. If using an endosomal escape agent, add biotinylated PPAA to the complex.
- **Incubation:** Remove the culture medium from the cells and add the medium containing the delivery complex. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
- **Washing:** After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized complex.

- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization (Optional):** If intracellular antibody staining is required, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
- **Staining:** Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- **Imaging:** Visualize the cells using a confocal or epifluorescence microscope.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry allows for the quantification of cellular uptake in a large population of cells.

- **Cell Culture:** Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
- **Complex Formation and Incubation:** Prepare and incubate the cells with the fluorescently labeled delivery complex as described for fluorescence microscopy.
- **Washing:** Wash the cells three times with cold PBS containing a small amount of serum (e.g., 1%) to stop uptake and remove the extracellular complex.
- **Trypsinization (for adherent cells):** Briefly treat adherent cells with trypsin to quench any surface-bound fluorescence.
- **Resuspension:** Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
- **Analysis:** Analyze the cell population on a flow cytometer, measuring the fluorescence intensity of individual cells.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- **Treatment:** Treat the cells with various concentrations of the **Biotin-TAT (47-57)** construct or complex for the desired duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Calculation:** Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Conclusion and Future Perspectives

The **Biotin-TAT (47-57)** system represents a robust and highly adaptable platform for the intracellular delivery of a diverse range of cargo molecules. Its reliance on the strong biotin-streptavidin interaction provides a straightforward method for cargo conjugation, while the TAT peptide ensures efficient cellular uptake. The primary challenge of endosomal entrapment can be effectively addressed through the co-administration of endosomolytic agents like PPAA, significantly enhancing the bioavailability of the cargo within the cytoplasm and nucleus.

Future research in this area will likely focus on further optimizing the delivery efficiency and specificity of this system. This may involve the development of novel endosomal escape moieties with improved efficacy and reduced toxicity, as well as the incorporation of targeting ligands to direct the cargo to specific cell types or tissues. As our understanding of the intricate mechanisms of cellular uptake and intracellular trafficking continues to grow, the **Biotin-TAT (47-57)** system and its derivatives will undoubtedly remain a valuable tool in the fields of drug delivery, diagnostics, and fundamental biological research.

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